An In-Depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid: A Bifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to N-(Azido-PEG3)-NH-PEG3-acid: A Bifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Azido-PEG3)-NH-PEG3-acid is a heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation strategies. This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use. Its defining feature is the presence of two distinct reactive functionalities at opposite ends of a flexible, hydrophilic PEG spacer: a terminal azide group and a carboxylic acid. This orthogonal reactivity allows for the sequential and controlled conjugation of two different molecules, making it a valuable tool in the development of complex biomolecular structures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts and Chemical Properties
N-(Azido-PEG3)-NH-PEG3-acid is a water-soluble molecule that serves as a bridge, covalently connecting two molecular entities. Its structure consists of two PEG3 (triethylene glycol) units linked by a secondary amine, with terminal azide and carboxylic acid groups. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal reactive groups provide the basis for its utility in bioconjugation.
The key functionalities are:
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Azide Group (-N₃): This group is primarily used in "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, allowing for the attachment of an alkyne-modified molecule.
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Carboxylic Acid Group (-COOH): This functional group can be activated to react with primary amine groups (-NH₂) on biomolecules like proteins, peptides, or small molecule ligands. This reaction, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS), forms a stable amide bond.
Quantitative Data
The following table summarizes the key physicochemical properties of N-(Azido-PEG3)-NH-PEG3-acid.
| Property | Value |
| Chemical Formula | C₁₇H₃₄N₄O₈ |
| Molecular Weight | 422.48 g/mol |
| CAS Number | 2183440-72-2 |
| Purity | Typically >95% |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Conditions | -20°C |
| Appearance | White to off-white solid or oil |
Applications in Drug Development
The unique bifunctional nature of N-(Azido-PEG3)-NH-PEG3-acid makes it particularly well-suited for applications where two different molecular components need to be joined with precision.
PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. N-(Azido-PEG3)-NH-PEG3-acid is an ideal candidate for this linker. The synthetic strategy typically involves:
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Amide Coupling: The carboxylic acid end of the linker is reacted with an amine-functionalized ligand for either the target protein or the E3 ligase.
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Click Chemistry: The azide end of the resulting conjugate is then reacted with an alkyne-functionalized version of the second ligand.
The PEG component of the linker provides the necessary flexibility and length to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.
Antibody-Drug Conjugates (ADCs)
In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific antigen on cancer cells. N-(Azido-PEG3)-NH-PEG3-acid can be used to attach the payload to the antibody. For instance, the carboxylic acid can be coupled to lysine residues on the antibody surface. Subsequently, an alkyne-modified drug payload can be attached to the azide-functionalized antibody via click chemistry.
Experimental Protocols
The following are detailed, representative methodologies for the key reactions involving N-(Azido-PEG3)-NH-PEG3-acid. These protocols are based on standard procedures for similar bifunctional linkers and should be optimized for specific applications.
General Experimental Workflow
The use of a heterobifunctional linker like N-(Azido-PEG3)-NH-PEG3-acid follows a sequential conjugation strategy. This ensures that the two distinct molecules are attached to the correct ends of the linker without cross-reactivity.
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the activation of the carboxylic acid group of N-(Azido-PEG3)-NH-PEG3-acid and its subsequent reaction with a primary amine.
Materials:
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N-(Azido-PEG3)-NH-PEG3-acid
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Amine-containing molecule (Molecule A)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
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Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
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Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
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Quenching Solution: 1 M Tris-HCl, pH 8.5
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Purification system (e.g., HPLC, Size-Exclusion Chromatography)
Procedure:
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Preparation of Reagents:
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Dissolve N-(Azido-PEG3)-NH-PEG3-acid in Activation Buffer or an appropriate organic solvent (e.g., DMF) to a final concentration of 10 mg/mL.
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Immediately before use, prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the same solvent.
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Dissolve the amine-containing Molecule A in the Coupling Buffer.
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Activation of Carboxylic Acid:
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To the solution of N-(Azido-PEG3)-NH-PEG3-acid, add a 1.5- to 2-fold molar excess of EDC and NHS from the stock solutions.
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Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
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Conjugation Reaction:
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Add the solution of the amine-containing Molecule A to the activated linker solution. A 1.2- to 1.5-fold molar excess of the amine relative to the linker is a good starting point for optimization.
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If the activation was performed in an organic solvent, ensure the final solvent concentration is compatible with Molecule A. Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.
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Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching the Reaction:
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Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
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Incubate for 15-30 minutes at room temperature.
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Purification:
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Purify the resulting azide-functionalized conjugate using an appropriate chromatography method (e.g., HPLC, SEC) to remove excess reagents and unreacted starting materials.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide-functionalized intermediate from Protocol 1 and an alkyne-containing molecule.
Materials:
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Azide-functionalized conjugate (from Protocol 1)
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Alkyne-containing molecule (Molecule B)
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
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Reaction solvent (e.g., a mixture of water and t-butanol, or DMSO)
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Purification system (e.g., HPLC, SEC)
Procedure:
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Preparation of Reagents:
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Dissolve the azide-functionalized conjugate and the alkyne-containing Molecule B in the chosen reaction solvent.
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Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and TBTA (e.g., 10 mM in DMSO).
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Click Reaction:
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In a reaction vessel, combine the azide-functionalized conjugate and a slight molar excess (e.g., 1.2 equivalents) of the alkyne-containing Molecule B.
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Add the TBTA solution to the mixture (final concentration ~100 µM).
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Add the CuSO₄ solution (final concentration ~50 µM).
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Initiate the reaction by adding the sodium ascorbate solution (final concentration ~500 µM).
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Allow the reaction to proceed at room temperature for 1-4 hours with stirring. The reaction progress can be monitored by LC-MS or TLC.
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Purification:
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Once the reaction is complete, purify the final conjugate using an appropriate chromatography method to remove the copper catalyst, excess reagents, and any unreacted starting materials.
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Conclusion
N-(Azido-PEG3)-NH-PEG3-acid is a versatile and powerful tool for researchers in drug development and chemical biology. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, enables the streamlined synthesis of complex and potent biomolecular constructs like PROTACs and ADCs. The detailed protocols provided in this guide offer a solid foundation for the successful application of this linker in a variety of innovative research and development projects. As with any chemical synthesis, optimization of the reaction conditions for each specific application is crucial to achieving high yields and purity of the final conjugate.
